N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine
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Overview
Description
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine is a complex organic compound that features a combination of carboxymethyl, carbamoyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyl thioether intermediate, followed by the introduction of the carboxymethyl and carbamoyl groups. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can be compared to other compounds with similar structures, such as:
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-asparagine
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-lysine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
CAS No. |
19217-17-5 |
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Molecular Formula |
C20H25N3O7S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H25N3O7S/c21-16(25)8-6-13(20(29)30)23-14(19(28)22-9-17(26)27)10-31-18-12-4-2-1-3-11(12)5-7-15(18)24/h1-5,7,13-15,18,23-24H,6,8-10H2,(H2,21,25)(H,22,28)(H,26,27)(H,29,30)/t13-,14?,15?,18?/m0/s1 |
InChI Key |
PYNXAIJPECGYNI-RWQKBRBCSA-N |
Isomeric SMILES |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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